Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-
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Overview
Description
Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- is a synthetic antioxidant known for its potent antioxidant properties. It is a derivative of butylated hydroxytoluene (BHT) and has been widely used in the food and cosmetic industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- typically involves the reaction of 2,6-bis(1-methylethyl)phenylamine with formaldehyde under acidic conditions to form the corresponding Schiff base. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Stirred Tank Reactors (CSTR): To ensure consistent mixing and reaction.
Purification: Techniques such as recrystallization or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- has a wide range of scientific research applications:
Fluorescent Zinc (II) Sensing: Used in the synthesis of Schiff-base compounds for selective fluorescent sensing of zinc ions.
Coordination Chemistry: Involved in the synthesis of dinuclear copper (II) complexes with unique spectral, electrochemical, and magnetic properties.
Catalysis in Polymerization: Acts as an efficient initiator for the ring-opening polymerization of ε-caprolactone, aiding in the synthesis of biodegradable polymers.
Antioxidant Activity: Studied for its potent antioxidant properties, making it a potential inhibitor of various enzymes.
Metal Ion Detection and Binding: Investigated for its selective fluorescence zinc ion sensing and binding behavior.
Mechanism of Action
The mechanism of action of Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- primarily involves its antioxidant properties. The compound acts by:
Scavenging Free Radicals: Neutralizing free radicals to prevent oxidative damage.
Inhibiting Enzymes: Inhibiting enzymes that catalyze oxidative reactions.
Metal Ion Chelation: Binding to metal ions, thereby preventing metal-catalyzed oxidation reactions.
Comparison with Similar Compounds
Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- can be compared with other similar compounds such as:
Butylated Hydroxytoluene (BHT): Both compounds are derivatives of BHT and share similar antioxidant properties.
Phenol, 2,2’-methylenebis [6-(1,1-dimethylethyl)-4-methyl-]: Another antioxidant with similar applications in food and cosmetic industries.
Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties and used in various industrial applications.
Conclusion
Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- is a versatile compound with significant antioxidant properties and a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable compound for various applications, from fluorescent sensing to polymerization catalysis.
Properties
IUPAC Name |
2-[[2,6-di(propan-2-yl)phenyl]iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-13(2)16-9-7-10-17(14(3)4)19(16)20-12-15-8-5-6-11-18(15)21/h5-14,21H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPDAGGYXJMJIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425281 |
Source
|
Record name | Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187605-57-8 |
Source
|
Record name | Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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